molecular formula C9H9N3 B6227173 isoquinoline-1,6-diamine CAS No. 1147347-51-0

isoquinoline-1,6-diamine

Cat. No. B6227173
CAS RN: 1147347-51-0
M. Wt: 159.2
InChI Key:
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Description

Isoquinoline-1,6-diamine is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring . It has been found in the crystal structure of Factor VIIa in complex with other molecules .


Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of isoquinoline-1,6-diamine has been studied using X-ray diffraction . The molecule is composed of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure .


Chemical Reactions Analysis

Isoquinoline and its derivatives can undergo a variety of chemical reactions. For example, they can be fluorinated to create fluorinated isoquinolines, which have unique characteristics such as biological activities and light-emitting properties . They can also react with commercial dianhydrides to form polyimides .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

Safety and Hazards

Isoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Isoquinoline and its derivatives, including isoquinoline-1,6-diamine, have attracted considerable attention due to their wide range of biological activities . Future research may focus on developing new strategies for the synthesis of isoquinoline derivatives , as well as exploring their potential applications in pharmaceuticals and materials sciences .

properties

{ "Design of the Synthesis Pathway": "The synthesis of isoquinoline-1,6-diamine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in this synthesis pathway include the formation of a substituted isoquinoline ring system, followed by the introduction of amino groups at positions 1 and 6 of the ring.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "acetic acid", "ammonia" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-nitro-2-phenylacrylic acid ethyl ester", "Step 2: Reduction of the nitro group in the intermediate compound using sodium borohydride in ethanol to yield 3-amino-2-phenylacrylic acid ethyl ester", "Step 3: Cyclization of the intermediate compound using hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester", "Step 4: Decarboxylation of the intermediate compound using sodium hydroxide to yield 1,2,3,4-tetrahydroisoquinoline", "Step 5: Nitration of the intermediate compound using nitric acid to form 1-nitroisoquinoline", "Step 6: Reduction of the nitro group in the intermediate compound using sodium borohydride in ethanol to yield isoquinoline-1-amine", "Step 7: Diazotization of isoquinoline-1-amine using nitrous acid to form isoquinoline-1-diazonium chloride", "Step 8: Coupling of isoquinoline-1-diazonium chloride with ammonia in the presence of acetic acid to yield isoquinoline-1,6-diamine" ] }

CAS RN

1147347-51-0

Product Name

isoquinoline-1,6-diamine

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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